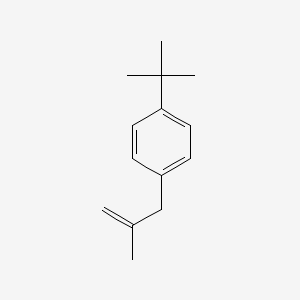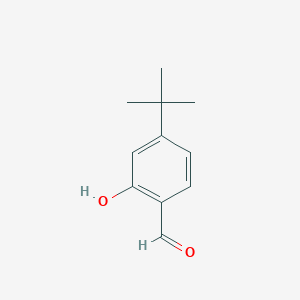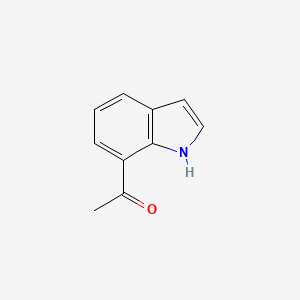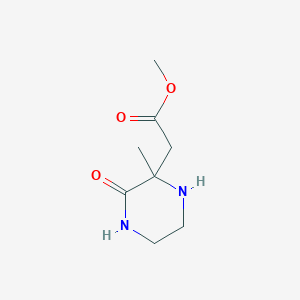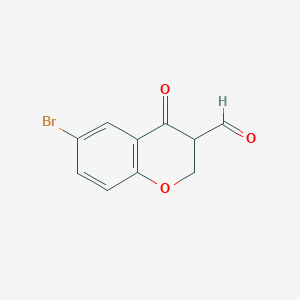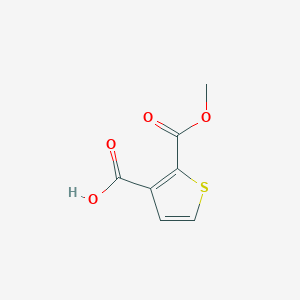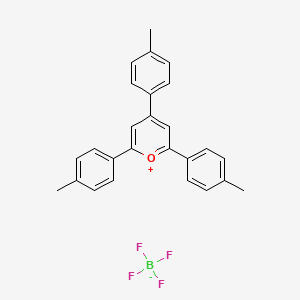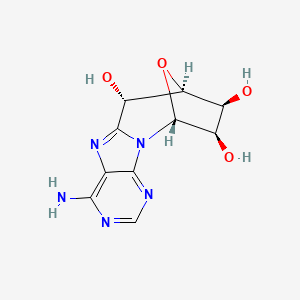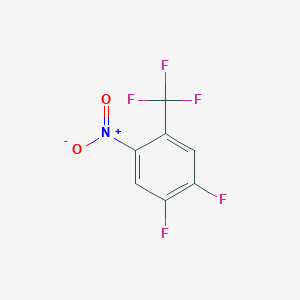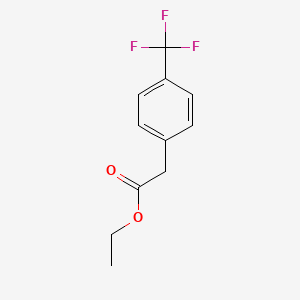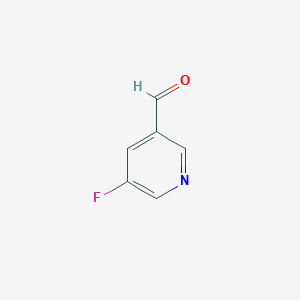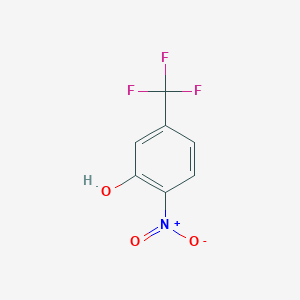
2-Nitro-5-(trifluoromethyl)phenol
Vue d'ensemble
Description
2-Nitro-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4F3NO3 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of 2-Nitro-5-(trifluoromethyl)phenol contains a total of 18 bonds. There are 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
2-Nitro-5-(trifluoromethyl)phenol has a molecular weight of 207.11 . It is stored at room temperature in an inert atmosphere . .Applications De Recherche Scientifique
Chemical Synthesis and Material Applications
Chemical Synthesis : 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, an intermediate in selective androgen receptor modulators synthesis, is derived from compounds related to 2-Nitro-5-(trifluoromethyl)phenol. The synthesis involves a Nenitzescu reaction and further steps, showcasing its utility in complex organic synthesis (Boros, Kaldor, & Turnbull, 2011).
Spectroscopic Studies : The compound's derivatives engage in complex interactions, as evidenced by studies involving 1,5,7-triazabicyclo[4.4.0]dec-5-ene, where hydrogen bonding and short O⋯H⋯O interactions are observed, demonstrating its potential in the study of molecular structures and interactions (Ng et al., 2001).
Sensing Applications : Metal-organic frameworks (MOFs) functionalized with trifluoromethyl groups, related to 2-Nitro-5-(trifluoromethyl)phenol, show high sensitivity to phenolic nitroaromatic compounds. The selective detection mechanism involves hydrogen bonding and π interactions, indicating the compound's relevance in the development of sensitive detection systems for specific chemicals (Hu et al., 2020).
Environmental Chemistry : Studies on the photolytic degradation of 3-trifluoromethyl-4-nitrophenol (TFM) and related compounds in the environment reveal their potential to form trifluoroacetic acid (TFA) upon exposure to radiation. Understanding these reaction pathways is crucial for assessing the environmental impact of such compounds and their derivatives (Ellis & Mabury, 2000).
Spectroelectrochemical Properties : The synthesis and investigation of compounds structurally related to 2-Nitro-5-(trifluoromethyl)phenol, like phthalocyanines, emphasize their utility in spectroelectrochemical applications. Such compounds exhibit unique electron-transfer properties and color changes during redox processes, highlighting their potential in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Analytical Chemistry
- Voltammetric Analysis : The voltammetric determination of nitro compounds structurally similar to 2-Nitro-5-(trifluoromethyl)phenol, such as 2-nitrofluorene, showcases the analytical application of these compounds in quantifying biologically active substances in various mediums, offering insights into analytical chemistry techniques for sensitive detection (Vyskočil et al., 2011).
Pharmaceutical Analysis
- Pharmaceutical Analysis : A LC method developed for celecoxib quantification uses 5-Methyl 2-Nitro phenol, structurally related to 2-Nitro-5-(trifluoromethyl)phenol, as an internal standard. This method also serves in purity evaluation, showcasing the compound's role in ensuring the quality and safety of pharmaceutical products (Srinivasu et al., 2000).
Safety And Hazards
2-Nitro-5-(trifluoromethyl)phenol is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
Propriétés
IUPAC Name |
2-nitro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-5(11(13)14)6(12)3-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKYLHATVWKUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555755 | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(trifluoromethyl)phenol | |
CAS RN |
402-17-5 | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

